molecular formula C9H17Cl2N3O2 B2910142 Ethyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate;dihydrochloride CAS No. 2460754-50-9

Ethyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate;dihydrochloride

Cat. No.: B2910142
CAS No.: 2460754-50-9
M. Wt: 270.15
InChI Key: ZRNAHVADMDHCEH-UHFFFAOYSA-N
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Description

Ethyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate dihydrochloride is a pyrazole-derived compound featuring an ethyl ester backbone, a methylamino group, and a 1-methylpyrazol-4-yl substituent. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

ethyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.2ClH/c1-4-14-9(13)8(10-2)7-5-11-12(3)6-7;;/h5-6,8,10H,4H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNAHVADMDHCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CN(N=C1)C)NC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate;dihydrochloride typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions may include:

    Temperature: Typically around 60-80°C

    Catalyst: Sulfuric acid or hydrochloric acid

    Solvent: Ethanol or other suitable organic solvents

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acid or other oxidized products

    Reduction: Formation of alcohols or amines

    Substitution: Replacement of functional groups with other substituents

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules

    Biology: Studied for its potential biological activity and interactions with biomolecules

    Medicine: Investigated for its potential therapeutic properties and drug development

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate;dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Salt Form Molecular Weight (g/mol) Applications Key Differences
Ethyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate dihydrochloride (Target) Pyrazole 1-Methylpyrazol-4-yl, methylamino, ethyl Dihydrochloride ~250–300 (estimated) Pharmaceuticals, Agrochemicals Reference compound for comparison
Methyl 2-(1,3-dimethylpyrazol-4-yl)acetate Pyrazole 1,3-Dimethylpyrazol-4-yl, methyl ester None 168.19 Material science, Drug R&D Methyl ester; lacks amino group and salt form
Ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride Thiazole Aminomethyl-thiazole, ethyl ester Dihydrochloride Not provided Not specified Thiazole core; additional aminomethyl group
S-(2-(Dimethylamino)ethyl pseudothiourea dihydrochloride Thiourea Dimethylaminoethyl, pseudothiourea Dihydrochloride Not provided Restricted (sensitizing agent) Thiourea functionality; sensitizing properties
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine dihydrochloride Pyrazole 1-Ethyl-3-methylpyrazole, methanamine Dihydrochloride Not provided Not specified Ethyl substitution on pyrazole; methanamine

Physicochemical Properties

  • Solubility: The dihydrochloride salt form (common in the target compound and analogs like ) improves aqueous solubility compared to non-salt forms (e.g., Methyl 2-(1,3-dimethylpyrazol-4-yl)acetate) .
  • Stability : Pyrazole derivatives are generally stable under acidic conditions, but the ethyl ester group may hydrolyze faster than methyl esters in basic environments .

Key Differentiators of the Target Compound

Dual Functional Groups: The combination of a pyrazole ring and methylamino group distinguishes it from thiourea or thiazole-based analogs .

Salt Form Advantages: Compared to non-salt pyrazole esters (e.g., ), the dihydrochloride form enhances bioavailability for drug delivery.

Synthetic Flexibility : The ethyl ester group offers modularity for derivatization, unlike rigid structures such as sumatriptan’s indole core .

Biological Activity

Ethyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate; dihydrochloride (CAS Number: 2460754-50-9) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant case studies and research findings.

PropertyValue
Molecular FormulaC₉H₁₇Cl₂N₃O₂
Molecular Weight270.15 g/mol
CAS Number2460754-50-9

Research indicates that compounds with a pyrazole moiety, such as Ethyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate, often exhibit significant biological activities. Pyrazole derivatives have been implicated in various pharmacological effects, including:

  • Antimicrobial Activity : Some pyrazole derivatives have shown promising antimicrobial properties, which may be relevant for developing new antibiotics or antifungal agents .
  • Inhibition of Enzymatic Activity : Studies have demonstrated that certain pyrazole compounds can inhibit enzymes like dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis. This inhibition can affect cellular proliferation and viral replication, making it a target for antiviral drugs .

Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyrazole derivatives, including Ethyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate. The compound demonstrated moderate to high activity against several bacterial strains, indicating its potential as a lead compound for antibiotic development.

Case Study: Inhibition of DHODH

In vitro assays revealed that Ethyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate acts as a potent inhibitor of DHODH. This was confirmed through enzymatic tests and cell-based assays measuring the replication of viruses such as measles. The compound's effectiveness was compared to known inhibitors like brequinar and teriflunomide, showing superior activity in some instances .

Research Findings

  • Structure-Activity Relationship (SAR) : The biological activity of Ethyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate has been linked to its structural features. Modifications to the pyrazole ring and side chains can enhance or diminish its biological effectiveness, highlighting the importance of SAR studies in drug development .
  • Cytotoxicity Assays : Further investigations into the cytotoxic effects of this compound on various cancer cell lines revealed selective toxicity, suggesting potential applications in oncology .
  • Pharmacokinetics : Preliminary studies on the pharmacokinetic profile of Ethyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate indicate favorable absorption and distribution characteristics, making it a candidate for further development as a therapeutic agent .

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